3-Amino-N-ethylpropanamide hydrochloride
Description
Chemical Identity and Classification
This compound exhibits a well-defined chemical identity characterized by specific molecular parameters and structural features. The compound belongs to the broader classification of organic amides, specifically falling under the category of amino acid derivatives due to the presence of both amino and amide functional groups within its molecular structure. This dual functionality places the compound in a unique position within organic chemistry, as it can participate in reactions characteristic of both amino acids and amides.
The molecular framework of this compound is built upon a three-carbon chain backbone, with the amino group positioned at the terminal carbon and the amide functionality forming the core structural element. The ethyl substitution on the nitrogen atom of the amide group provides additional structural complexity and influences the compound's chemical behavior and physical properties. This substitution pattern is particularly significant as it affects the compound's hydrogen bonding capabilities and overall molecular interactions.
The classification of this compound as an amide derives from the presence of the characteristic carbonyl group linked to a nitrogen atom, forming the fundamental amide functional group. The amino acid derivative classification stems from the structural similarity to naturally occurring amino acids, particularly the presence of both amino and carboxyl-derived functionalities. This dual classification has important implications for the compound's reactivity patterns and potential applications in biological systems.
The hydrochloride salt formation represents a critical aspect of the compound's chemical identity, as it fundamentally alters the compound's physical and chemical properties compared to its free base form. The salt formation involves the protonation of the amino group by hydrochloric acid, resulting in the formation of an ionic compound that exhibits enhanced water solubility and improved stability under various storage conditions. This transformation is particularly important for practical applications, as it allows for better handling and incorporation into aqueous reaction systems.
Historical Context in Chemical Literature
The development and recognition of this compound within the chemical literature represents a gradual evolution of understanding regarding amino acid derivatives and their synthetic utility. The compound's initial documentation in chemical databases traces back to specific research efforts focused on expanding the available toolkit of amino acid-derived building blocks for organic synthesis. The systematic cataloging of this compound in major chemical databases, including PubChem, occurred as part of broader efforts to document and characterize novel amino acid derivatives with potential research applications.
The Chemical Abstracts Service registration of this compound under the identifier 1220018-15-4 represents a significant milestone in its formal recognition within the chemical literature. This registration provides a unique identifier that allows researchers worldwide to access consistent information about the compound and facilitates communication and collaboration in research efforts. The assignment of this identifier also reflects the compound's growing importance in chemical research and its potential for future applications.
Research interest in this compound has been driven by the broader scientific community's focus on developing new synthetic methodologies and expanding the available repertoire of amino acid derivatives. The compound's emergence in the literature coincides with increased attention to the role of amino acid derivatives in medicinal chemistry and biochemical research. This timing has positioned the compound favorably for continued research and development efforts.
The compound's inclusion in major commercial chemical catalogs and supplier databases marks another important development in its historical trajectory within the chemical literature. This commercial availability has facilitated broader access to the compound for research purposes and has contributed to its increasing presence in published research studies. The standardization of synthesis methods and quality specifications has further enhanced the compound's utility and reliability for research applications.
Nomenclature and Alternative Designations
The nomenclature system for this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing multiple functional groups. The systematic name reflects the compound's structural features in a hierarchical manner, beginning with the identification of the longest carbon chain and proceeding to describe the substituents and functional groups present. The "3-amino" designation indicates the position of the amino group on the third carbon of the propanoic acid-derived chain, while "N-ethyl" specifies the ethyl substitution on the amide nitrogen atom.
The hydrochloride designation in the compound's name specifically identifies the salt form of the molecule, distinguishing it from the free base form of the same compound. This distinction is crucial for accurate communication about the compound's properties and behavior, as the salt and free base forms exhibit different physical and chemical characteristics. The inclusion of "hydrochloride" in the name immediately conveys important information about the compound's ionic nature and expected solubility characteristics.
Alternative designations for the compound include variations in punctuation and spacing that maintain the same chemical meaning while accommodating different formatting preferences in chemical databases and literature. These variations serve to ensure that the compound can be accurately identified regardless of the specific formatting conventions used by different chemical information systems. The semicolon notation in some alternative names specifically indicates the salt relationship between the organic base and the hydrochloric acid component.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-N-ethylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-2-7-5(8)3-4-6;/h2-4,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYFSWYNWAHCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of aminoalkyl amide hydrochlorides such as 3-Amino-N-ethylpropanamide hydrochloride generally involves:
- Formation of the amide backbone by coupling an aminoalkyl intermediate with an appropriate acylating agent or precursor.
- Introduction or preservation of the amino group at the 3-position of the propanamide chain.
- Conversion of the free amine to its hydrochloride salt for improved stability and solubility.
Stepwise Preparation Approach
A plausible synthetic route, inspired by related compounds and patent literature on similar aminoalkyl amides (e.g., N-(3-aminopropyl)methacrylamide hydrochloride), involves the following key steps:
| Step | Description | Typical Reagents | Conditions | Yield Range |
|---|---|---|---|---|
| 1 | Preparation of 3-chloropropanamide intermediate | 3-chloropropylamine hydrochloride, acylating agent (e.g., acyl anhydride or acid chloride) | Base-catalyzed reaction at 0–5 °C for 1–5 h | ~90% |
| 2 | N-ethylation or introduction of ethyl group on amide nitrogen | Ethylating agent (e.g., ethyl halide) or use of ethyl-substituted amine precursor | Mild heating or room temperature | Variable |
| 3 | Amination or substitution to introduce 3-amino group | Nucleophilic substitution with potassium phthalimide followed by hydrazinolysis | 50–150 °C for substitution; 0–100 °C for hydrazinolysis | 85–90% |
| 4 | Formation of hydrochloride salt | Treatment with hydrogen chloride gas or HCl in solvent (e.g., THF) | 0–25 °C, 1–5 h | 90–95% |
This approach is adapted from the synthesis of closely related compounds such as N-(3-aminopropyl)methacrylamide hydrochloride, which shares the 3-amino propyl amide moiety.
Summary Table of Preparation Conditions
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 3-chloropropylamine hydrochloride, acyl anhydride, NaOH | Water/toluene or THF | 0–5 | 1–5 | 90–94 | Base catalyzed acylation |
| 2 | Ethyl halide or N-ethyl amine precursor | Suitable organic solvent | RT to mild heat | Variable | Variable | N-alkylation step |
| 3a | Potassium phthalimide | DMF or ethanol | 50–150 | 1–5 | 85–90 | Nucleophilic substitution |
| 3b | Hydrazine hydrate | Ethanol | 0–100 | 3–10 | 85–90 | Hydrazinolysis |
| 4 | HCl gas or HCl solution | THF or similar | 0–25 | 1–5 | 90–95 | Salt formation |
Research Findings and Optimization Notes
- The use of potassium phthalimide as a nucleophile for substitution is favored due to its selectivity and ease of subsequent removal by hydrazinolysis, which avoids harsher conditions or expensive protecting groups.
- Low-temperature acylation minimizes side reactions and improves yield.
- Avoiding expensive reagents such as (Boc)2O reduces cost and facilitates scale-up.
- The hydrochloride salt formation is typically performed at ambient temperature to prevent decomposition.
- Purification is generally achieved by solvent extraction and crystallization, ensuring high purity suitable for research or industrial use.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-ethylpropanamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles and electrophiles are used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.
Scientific Research Applications
Pharmaceutical Development
3-Amino-N-ethylpropanamide hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance drug-like properties, such as lipophilicity and selectivity. For instance, it has been utilized in the development of peptidic boronic acid inhibitors targeting Plasmodium falciparum SUB1, which is critical for malaria treatment .
Biological Studies
The compound has shown potential in biological applications, particularly in studying cellular processes and molecular interactions. Its ability to interact with specific enzymes and receptors makes it valuable for investigating mechanisms of action in various biological systems. Research indicates that it may influence signaling pathways related to cell proliferation and apoptosis .
Organic Chemistry
In organic synthesis, this compound is employed as a versatile reagent for creating complex molecules. It participates in various chemical reactions, including oxidation, reduction, and substitution reactions. Its derivatives can be utilized to synthesize new materials with unique properties.
Case Study 1: Peptidic Boronic Acid Inhibitors
Research on peptidic boronic acids has shown that incorporating this compound into their structure improves their inhibitory potency against PfSUB1 while enhancing selectivity over other enzymes like H20S. This modification led to the discovery of compounds with improved pharmacokinetic profiles suitable for therapeutic applications against malaria .
Case Study 2: Drug Delivery Systems
Studies indicate that derivatives of this compound can function as carriers in drug delivery systems, enhancing the efficacy of light-activated polymers used in targeted therapies. The compound's ability to form stable complexes with various drugs allows for controlled release mechanisms .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to various biological responses. The exact mechanism of action depends on the context in which the compound is used, and further research is ongoing to fully understand its effects.
Comparison with Similar Compounds
Key Physicochemical Properties:
- Spectral Data :
- Synthesis : Prepared via palladium-catalyzed reactions, yielding ~68% as a pale yellow oil .
This compound is likely utilized as an intermediate in organic synthesis or catalysis, given its role as a ligand in palladium-mediated β-H arylation reactions .
Comparison with Similar Compounds
The structural and functional analogs of 3-amino-N-ethylpropanamide hydrochloride are differentiated by their N-substituents, physicochemical properties, and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences:
Polarity: Methoxypropyl substitution () introduces an ether group, enhancing polarity and hydrogen-bonding capacity. Steric Hindrance: N,N-dimethyl substitution () may hinder reactivity at the amide nitrogen, altering catalytic or binding properties.
Applications: The ethyl and methyl derivatives () are primarily research intermediates or ligands. Fluorinated analogs (e.g., 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride) exhibit pharmaceutical relevance due to enhanced bioactivity and metabolic stability . Butyl and methoxypropyl variants () are explored in agrochemicals for targeted pest control.
Safety and Handling: Limited safety data exist for most analogs. However, N-isobutylpropanamide hydrochloride (CAS 1220035-14-2) is classified as hazardous, requiring precautions for inhalation/contact .
Research Findings:
Biological Activity
3-Amino-N-ethylpropanamide hydrochloride (C5H13ClN2O) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C5H13ClN2O
- CAS Number : 65006-87-3
- PubChem CID : 53409686
Therapeutic Applications
This compound has been investigated for various therapeutic applications, including:
- Neuroprotective Effects : Research indicates that derivatives of amino alcohols, including this compound, can block secondary products of lipid oxidative stress, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anti-fibrotic Properties : Studies have shown that compounds with similar structural motifs can inhibit collagen production and exhibit anti-fibrotic activity. For instance, related compounds have demonstrated effectiveness in reducing collagen type I alpha 1 (COL1A1) protein expression in hepatic stellate cells .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Oxidative Stress : The compound may exert protective effects against oxidative stress by inhibiting pathways that lead to the generation of reactive oxygen species (ROS) .
- Modulation of Collagen Synthesis : It has been suggested that this compound may influence the expression of genes involved in fibrosis, particularly through the inhibition of transforming growth factor-beta (TGF-β) signaling pathways .
Case Studies and Experimental Data
Several studies have contributed to understanding the biological activity of this compound:
Safety and Toxicity
According to PubChem, safety and toxicity information for this compound is crucial for its therapeutic application. While specific toxicity data is limited, it is essential to conduct thorough evaluations in preclinical studies to assess any potential hazards associated with its use .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-N-ethylpropanamide hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 3-aminopropanoic acid derivatives with ethylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under acidic conditions. Optimization involves adjusting pH (4–6), temperature (0–25°C), and stoichiometric ratios of reactants to maximize yield. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol eluent) is critical .
- Validation : Monitor reaction progress using TLC (Rf ≈ 0.3 in chloroform:methanol 9:1) and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H NMR (D2O, 400 MHz) should show peaks for the ethyl group (δ 1.1–1.3 ppm, triplet; δ 3.0–3.2 ppm, quartet) and amide protons (δ 7.8–8.0 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and ethyl carbons .
- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z ≈ 175.1 (theoretical molecular weight: 174.6 g/mol) .
Q. How should researchers validate the compound against regulatory standards for pharmaceutical analysis?
- Reference Standards : Compare with certified reference materials (CRMs) from agencies like USP or EMA. Validate identity (via FT-IR spectral matching), potency (UV spectrophotometry at λmax ≈ 210 nm), and impurity profiles (HPLC-MS to detect ≤0.1% impurities) .
- Documentation : Align with ICH Q2(R1) guidelines for method validation, including specificity, linearity (R² > 0.995), and precision (RSD < 2%) .
Advanced Research Questions
Q. What strategies resolve low yields or byproduct formation during synthesis?
- Byproduct Mitigation :
- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions like hydrolysis of the amide bond .
- Catalyst Optimization : Use EDC with NHS (N-hydroxysuccinimide) to enhance coupling efficiency and reduce racemization .
- Yield Improvement : Employ excess ethylamine (1.5–2 eq) and monitor pH stability (4.5–5.5) to favor nucleophilic attack .
Q. How can structural isomers or enantiomeric impurities be detected and separated?
- Chiral Analysis : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) to resolve enantiomers. Confirm enantiopurity via polarimetry (specific rotation ≈ +15° to +25°) .
- Advanced Spectrometry : LC-HRMS (Q-TOF) identifies isobaric impurities by exact mass (e.g., distinguishing N-ethyl vs. N-propyl derivatives) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GABA receptors) using tritiated ligands. IC50 values calculated via nonlinear regression .
- Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) to measure inhibition constants (Ki) against target enzymes like proteases .
Q. How do stability studies inform storage and handling protocols?
- Degradation Pathways : Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolysis of the amide bond as the primary degradation route .
- Storage Recommendations : Store at −20°C in airtight, light-resistant containers with desiccants. Reconstitute in degassed buffers (pH 5–6) to prevent oxidation .
Methodological Notes
- Contradictions in Evidence : While synthesis methods vary (e.g., solvent choice in vs. 17), all emphasize pH control and purification rigor.
- Excluded Topics : Commercial suppliers, pricing, and industrial-scale synthesis are omitted per guidelines.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
